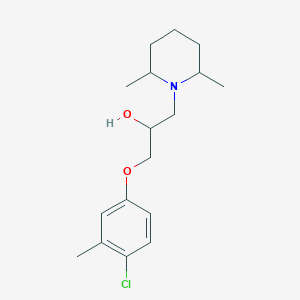
1-(4-Chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ZERENEX ZXG000508 is a chemical compound with the molecular formula C17H26ClNO2 and a molecular weight of 311.8468 . It is a unique molecule developed by Zerenex Molecular Ltd, a leading research-based chemical company specializing in the design, development, and commercialization of novel molecules, bio-chemicals, and bioanalytical reagents for drug discovery laboratories globally .
Preparation Methods
The preparation of ZERENEX ZXG000508 involves custom synthesis and contract research chemistry covering all aspects of lab-scale organic and medicinal chemistry . The synthetic routes and reaction conditions are optimized to ensure high purity and yield. The industrial production methods involve the synthesis of known reference compounds, custom synthesis of small compound libraries, and optimization of existing synthetic methods .
Chemical Reactions Analysis
ZERENEX ZXG000508 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents used include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents used include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents used include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ZERENEX ZXG000508 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ZERENEX ZXG000508 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins and modulating their activity. The specific molecular targets and pathways involved depend on the particular application and context in which the compound is used .
Comparison with Similar Compounds
ZERENEX ZXG000508 is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include:
Riluzole: Used to treat amyotrophic lateral sclerosis by blocking sodium channels and reducing calcium influx.
Voriconazole: An antifungal agent that inhibits cytochrome P450 14a-demethylase.
Sirolimus: An immunosuppressant that binds to FK-binding protein 12 and inhibits mTOR.
These compounds share some similarities in their mechanisms of action but differ in their specific molecular targets and applications.
Properties
Molecular Formula |
C17H26ClNO2 |
|---|---|
Molecular Weight |
311.8 g/mol |
IUPAC Name |
1-(4-chloro-3-methylphenoxy)-3-(2,6-dimethylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C17H26ClNO2/c1-12-9-16(7-8-17(12)18)21-11-15(20)10-19-13(2)5-4-6-14(19)3/h7-9,13-15,20H,4-6,10-11H2,1-3H3 |
InChI Key |
HWEKXNATKPHZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CC(COC2=CC(=C(C=C2)Cl)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzodioxol-5-yl)-2-[(4-oxo-3,4-dihydrospiro[chromene-2,1'-cyclohexan]-7-yl)oxy]acetamide](/img/structure/B12179558.png)
![N-cycloheptyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179564.png)

![N-{3-[(4-fluorophenyl)sulfonyl]-1-(furan-2-ylmethyl)-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12179578.png)


![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12179594.png)

![N-(3-acetylphenyl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12179598.png)
![3-(1H-indol-3-yl)-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]propanamide](/img/structure/B12179611.png)
![(3-Methoxyphenyl)[3-(4-methoxyphenyl)thiomorpholin-4-yl]methanone](/img/structure/B12179618.png)
![N-(3-acetylphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12179622.png)
![N-[3-(acetylamino)phenyl]-1-(4-fluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B12179629.png)
![N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]-2-methylpropanamide](/img/structure/B12179644.png)
